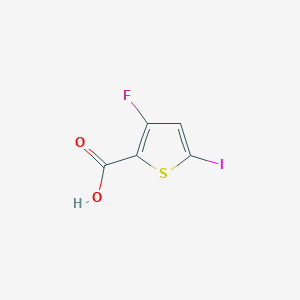
3-Fluoro-5-iodo-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-5-iodo-2-thiophenecarboxylic acid is an organic compound with the molecular formula C5H2FIO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid typically involves the introduction of fluorine and iodine atoms into the thiophene ring. One common method is the halogenation of 2-thiophenecarboxylic acid, followed by selective fluorination and iodination. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation, fluorination, and iodination reactions. The choice of reagents, solvents, and reaction conditions is crucial to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization are often employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-5-iodo-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-5-iodo-2-thiophenecarboxylic acid has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: The compound can be utilized in studying biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-5-iodo-2-thiophenecarboxylic acid depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-2-thiophenecarboxylic acid
- 5-Iodo-2-thiophenecarboxylic acid
- 2-Thiophenecarboxylic acid
Uniqueness
3-Fluoro-5-iodo-2-thiophenecarboxylic acid is unique due to the simultaneous presence of both fluorine and iodine atoms on the thiophene ring. This dual substitution pattern imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable in various synthetic and research applications.
Propiedades
Fórmula molecular |
C5H2FIO2S |
|---|---|
Peso molecular |
272.04 g/mol |
Nombre IUPAC |
3-fluoro-5-iodothiophene-2-carboxylic acid |
InChI |
InChI=1S/C5H2FIO2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9) |
Clave InChI |
VHSMSVAOHUGFPU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1F)C(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate](/img/structure/B13912408.png)
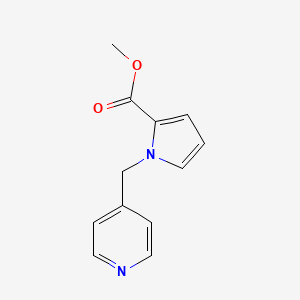
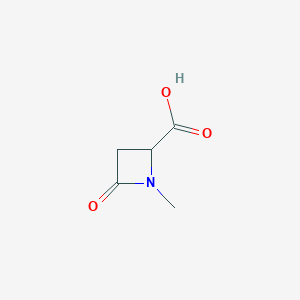
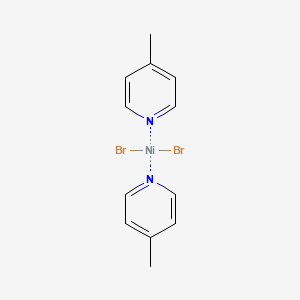
![2-(5-(Methyl(3-(7-propyl-3-(trifluoromethyl)benzo[d]isoxazol-6-yloxy)propyl)amino)pyrazin-2-yl)acetic acid](/img/structure/B13912434.png)
![2,4-Dichloro-8-isopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13912436.png)
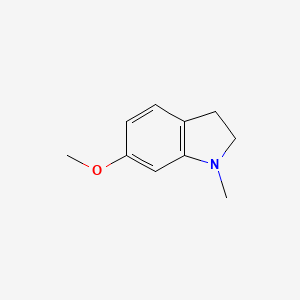

![1-methyl-2-N,5-N-bis[(2S)-3-methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]-2-N,5-N-bis(3-phenylpropyl)pyridin-1-ium-2,5-dicarboxamide;iodide](/img/structure/B13912447.png)

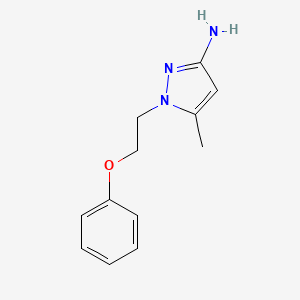
![(2,7-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13912469.png)
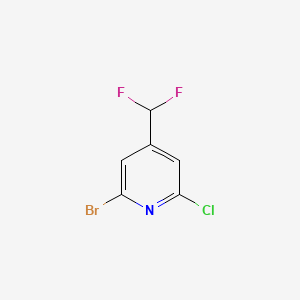
![2-[4-(Chloromethyl)phenyl]-1-methyl-4-(trifluoromethyl)imidazole](/img/structure/B13912493.png)
